molecular formula C17H17ClN2O3 B4507304 3-{[2-(4-chlorophenoxy)propanoyl]amino}-2-methylbenzamide

3-{[2-(4-chlorophenoxy)propanoyl]amino}-2-methylbenzamide

Cat. No.: B4507304
M. Wt: 332.8 g/mol
InChI Key: UVCHULMJUYHJNK-UHFFFAOYSA-N
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Description

3-{[2-(4-chlorophenoxy)propanoyl]amino}-2-methylbenzamide is a useful research compound. Its molecular formula is C17H17ClN2O3 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.0927701 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis

3-{[2-(4-chlorophenoxy)propanoyl]amino}-2-methylbenzamide has been studied in the context of synthesizing novel aromatic polyimides. These polyimides exhibit solubility in various organic solvents and demonstrate significant thermal stability, as evidenced by their high degradation temperatures and specific heat capacities. This makes them potentially useful in various high-performance material applications (Butt et al., 2005).

DNA Repair Inhibition

Research has been conducted on the effects of similar compounds on DNA repair processes. For instance, 3-Aminobenzamide, a closely related compound, is known to inhibit poly(ADP-ribose) synthesis and has been used to study the regulatory role of this polymer during DNA repair. However, results in this area are complex and may involve non-specific effects at commonly used concentrations (Cleaver et al., 1985).

Impact on DNA Precursor Metabolism

Studies have shown that compounds like 3-Aminobenzamide can significantly impact DNA precursor metabolism. This finding suggests broader implications for cellular processes and highlights the need for caution in interpreting data from experiments using such inhibitors (Milam et al., 1986).

Photocatalytic Degradation

Research into photocatalytic degradation using TiO2-loaded adsorbent supports has included the examination of similar compounds. These studies aim to understand the degradation of organic pollutants, where the adsorbent support plays a crucial role in enhancing the rate of mineralization and reducing concentrations of toxic intermediates (Torimoto et al., 1996).

Properties

IUPAC Name

3-[2-(4-chlorophenoxy)propanoylamino]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-10-14(16(19)21)4-3-5-15(10)20-17(22)11(2)23-13-8-6-12(18)7-9-13/h3-9,11H,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCHULMJUYHJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.